

JH-X-119-01 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

Cat. No.: B15602853

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **JH-X-119-01 hydrochloride** (CAS Number: 2591344-30-6), a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This document consolidates key findings, experimental data, and methodologies to support further research and development efforts.

Core Compound Information

| Property | Value |
|---------------------|---|
| IUPAC Name | N-(4-(3-Acrylamidobenzamido)phenyl)-6-(1H-pyrazol-5-yl)picolinamide hydrochloride |
| CAS Number | 2591344-30-6 |
| Molecular Formula | C ₂₅ H ₂₁ ClN ₆ O ₃ |
| Molecular Weight | 488.93 g/mol |
| Appearance | Light yellow to yellow solid |
| Target | IRAK1 |
| Mechanism of Action | Covalent, irreversible inhibitor |

Biochemical and Cellular Activity

JH-X-119-01 is a highly potent and selective inhibitor of IRAK1.[1][2][3] It demonstrates significant selectivity for IRAK1 over other kinases, including IRAK4.[1][4] The compound forms a covalent bond with a specific cysteine residue (C302) in the IRAK1 protein, leading to its irreversible inhibition.[4][5]

In Vitro Activity

| Parameter | Value | Target/Cell Line | Reference |
|------------------|----------------|-------------------------------------|-----------|
| IC ₅₀ | 9 nM | IRAK1 | [1] |
| IC ₅₀ | >10,000 nM | IRAK4 | [1][4] |
| IC ₅₀ | 57 nM | YSK4 | [1][4] |
| EC ₅₀ | 0.59 - 9.72 μM | MYD88 mutated B-cell lymphoma cells | [1][4] |
| EC ₅₀ | 12.10 μM | HBL-1 (ABC-DLBCL cell line) | [6][7] |

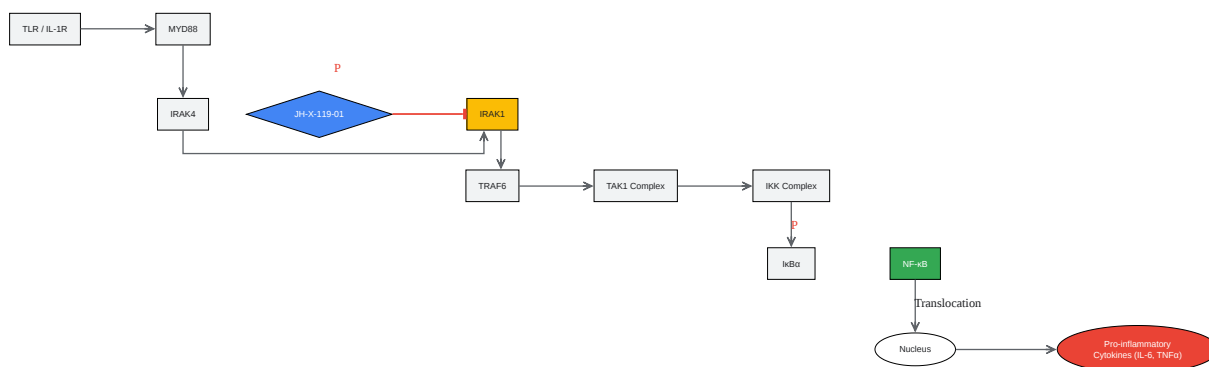
In Vivo Activity

JH-X-119-01 has demonstrated efficacy in animal models of sepsis and shows a favorable pharmacokinetic profile.[6][8]

| Study Type | Animal Model | Dosage | Key Findings | Reference |
|------------------|---------------|----------------------|---|--------------|
| Sepsis | C57BL/6 mice | 5 mg/kg and 10 mg/kg | Increased survival rates (37.5% and 56.3% respectively, vs 13.3% in control).[1][8] Ameliorated lung injury.[6][7] | [1][6][7][8] |
| Pharmacokinetics | Not specified | IV administration | Moderate half-life (1.61 hours), Cmax of 9.95 µM, and low clearance (18.84 mL/min/kg). | [6] |

Signaling Pathway

JH-X-119-01 targets IRAK1, a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response. Upon activation, IRAK1 is recruited by the adaptor protein MYD88, leading to the downstream activation of NF-κB and the production of pro-inflammatory cytokines.[4]



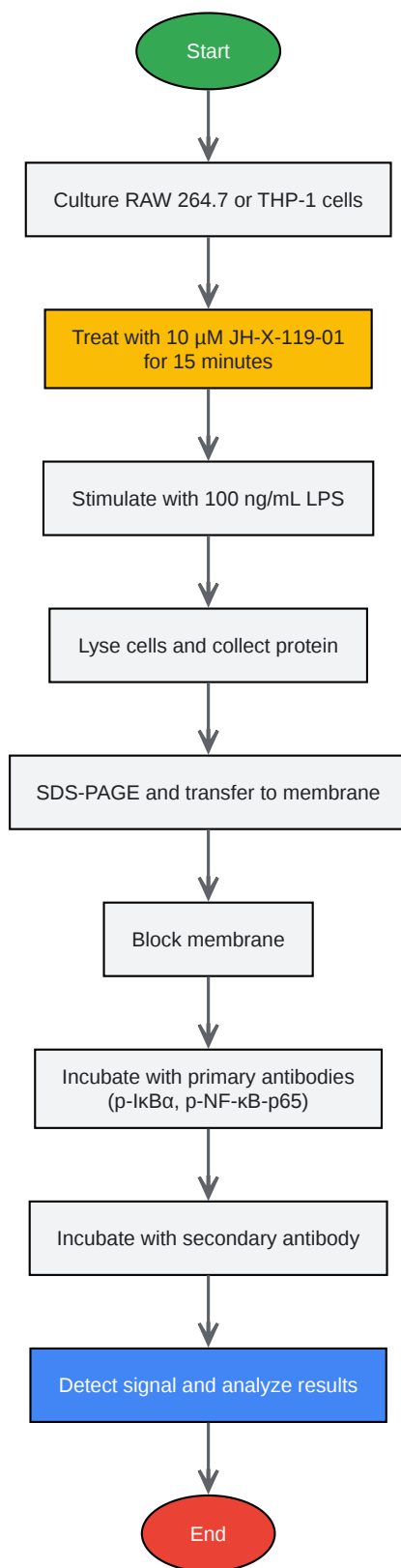
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JH-X-119-01 Inhibition of the IRAK1 Signaling Pathway.

Experimental Protocols

Western Blot Analysis for IκBα and NF-κB-p65 Phosphorylation[8][9]

This protocol describes the methodology used to assess the effect of JH-X-119-01 on key downstream proteins in the IRAK1 signaling pathway.

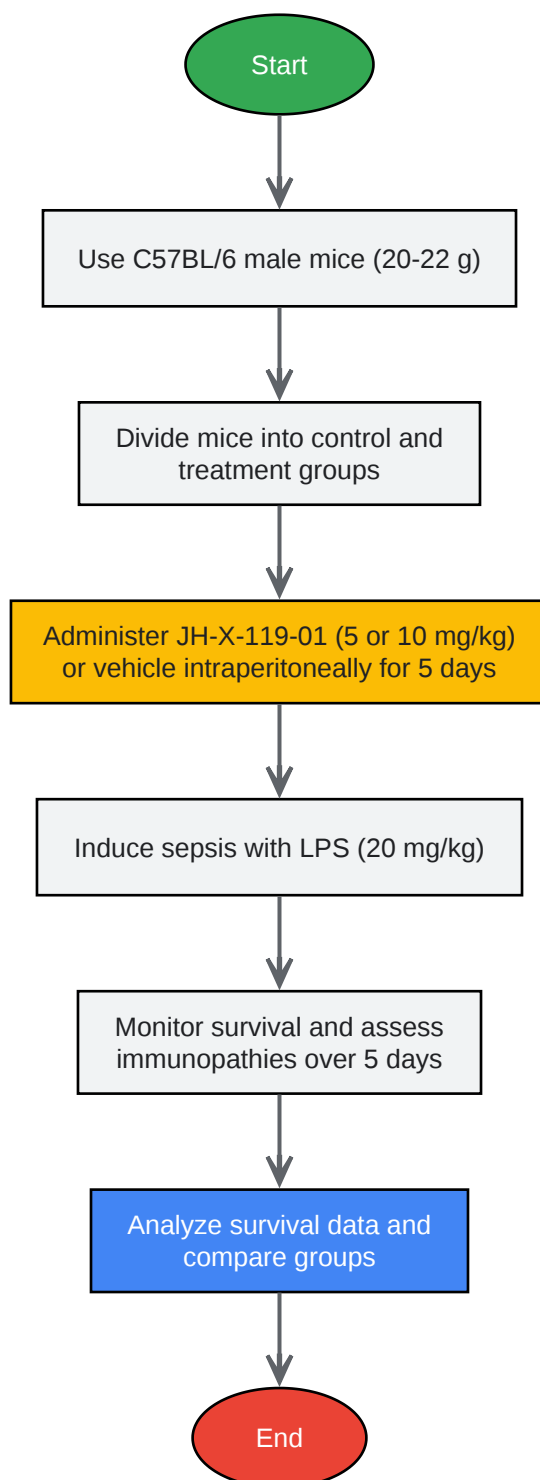


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Workflow for Western Blot Analysis.

In Vivo Sepsis Model[1][8]

This protocol outlines the in vivo study design to evaluate the efficacy of JH-X-119-01 in a mouse model of lipopolysaccharide (LPS)-induced sepsis.



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Experimental Workflow for In Vivo Sepsis Model.

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of **JH-X-119-01 hydrochloride**.

Solubility

| Solvent | Concentration | Notes |
|---------------------|--|-----------------------------------|
| DMSO | 100 mg/mL (204.53 mM) | Requires sonication; hygroscopic. |
| In vivo formulation | ≥ 2.5 mg/mL (5.11 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Prepare fresh daily. |

Storage

| Condition | Duration | Notes |
|--------------------|----------------------------------|-----------------------------|
| Solid | 4°C, sealed, away from moisture. | |
| In Solvent (-80°C) | 6 months | Sealed, away from moisture. |
| In Solvent (-20°C) | 1 month | Sealed, away from moisture. |

Conclusion

JH-X-119-01 hydrochloride is a valuable research tool for investigating the role of IRAK1 in various pathological conditions, including inflammatory diseases and certain cancers.^[7] Its high potency and selectivity make it a superior probe compared to less selective inhibitors. Further studies are warranted to explore its full therapeutic potential. The synergistic effects observed when combined with other targeted therapies, such as the BTK inhibitor ibrutinib in B-cell lymphomas, highlight promising avenues for future clinical applications.^{[4][7]}

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